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Application Notes and Protocols
BMS-566394 is a potent and highly selective inhibitor of ADAM17, also known as Tumor

Necrosis Factor-α Converting Enzyme (TACE). As a key sheddase, ADAM17 plays a crucial

role in the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-

α and cell surface receptors involved in immune cell function. This makes BMS-566394 a

valuable tool for investigating the biological roles of ADAM17 and for exploring its therapeutic

potential in a range of immunological and inflammatory disorders.

The primary applications of BMS-566394 in immunology research revolve around its ability to

modulate inflammatory responses by inhibiting TNF-α production and to preserve the function

of immune effector cells, particularly Natural Killer (NK) cells, by preventing the shedding of key

surface receptors.

Key Applications:
Inhibition of TNF-α Release: BMS-566394 effectively blocks the cleavage of membrane-

bound pro-TNF-α to its soluble, active form. This makes it a powerful tool for studying the

downstream effects of TNF-α in inflammatory models and for assessing the therapeutic

potential of TACE inhibition in diseases such as rheumatoid arthritis.
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Enhancement of NK Cell Effector Function: By inhibiting ADAM17-mediated shedding of

CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of NK cells, BMS-566394
preserves their antibody-dependent cell-mediated cytotoxicity (ADCC) capabilities and their

ability to home to secondary lymphoid organs. This has significant implications for cancer

immunotherapy and infectious disease research.

Investigation of ADAM17 Substrate Biology: The high selectivity of BMS-566394 allows

researchers to dissect the specific roles of ADAM17 in cleaving a wide array of substrates

beyond TNF-α and CD16, thereby elucidating novel regulatory mechanisms in the immune

system.

Quantitative Data
The following table summarizes the inhibitory potency and selectivity of a potent and selective

TACE inhibitor developed by Bristol-Myers Squibb, which is structurally related to BMS-
566394.

Target IC50 (nM) Selectivity vs. TACE

TACE (in whole blood) 0.02 -

MMP-1 (Interstitial

Collagenase)
> 4,949 > 247,450-fold

MMP-2 (Gelatinase A) 3,333 166,650-fold

MMP-3 (Stromelysin-1) 163 8,150-fold

MMP-8 (Neutrophil

Collagenase)
795 39,750-fold

MMP-9 (Gelatinase B) > 2,128 > 106,400-fold

MMP-13 (Collagenase 3) 16,083 804,150-fold

Data is for a representative potent and selective TACE inhibitor from Bristol-Myers Squibb[1].

Signaling Pathways and Experimental Workflows
ADAM17/TACE Signaling and Inhibition by BMS-566394
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ADAM17/TACE signaling and BMS-566394 inhibition.

Experimental Workflow: Inhibition of TNF-α Production
in Whole Blood
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Sample Preparation

Treatment

Analysis

Collect whole blood
(Heparin anticoagulant)

Dilute blood 1:5
with RPMI-1640

Add BMS-566394
(or vehicle control)

Add LPS (e.g., 10 ng/mL)
to stimulate TNF-α production

Incubate at 37°C
(e.g., 4-6 hours)

Centrifuge to separate plasma

Measure TNF-α in plasma
by ELISA

Analyze data and
calculate % inhibition
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Workflow for TNF-α inhibition assay.
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Experimental Workflow: Analysis of NK Cell
CD16/CD62L Shedding

Cell Preparation

Treatment

Staining

Analysis

Isolate PBMCs from
whole blood

Isolate NK cells
(optional, for higher purity)

Pre-incubate with BMS-566394
(e.g., 5-10 µM) or vehicle

Stimulate NK cells
(e.g., PMA/Ionomycin or target cells)

Incubate at 37°C

Stain with fluorescently labeled
anti-CD3, anti-CD56, anti-CD16,

and anti-CD62L antibodies

Acquire data on a
flow cytometer

Gate on NK cells (CD3-CD56+)
and analyze CD16 and CD62L expression
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Workflow for NK cell shedding analysis.

Experimental Protocols
Protocol 1: Inhibition of TNF-α Production in LPS-
Stimulated Human Whole Blood
Objective: To determine the potency of BMS-566394 in inhibiting the release of TNF-α from

human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

BMS-566394

Lipopolysaccharide (LPS) from E. coli

RPMI-1640 medium

Heparinized vacutainer tubes

96-well cell culture plates

Human TNF-α ELISA kit

Plate reader

Procedure:

Blood Collection: Draw fresh human blood into heparinized tubes.

Blood Dilution: Dilute the whole blood 1:5 with pre-warmed RPMI-1640 medium.

Compound Preparation: Prepare a stock solution of BMS-566394 in DMSO. Serially dilute

the stock solution in RPMI-1640 to achieve the desired final concentrations. Ensure the final

DMSO concentration is consistent across all wells and does not exceed 0.1%.

Assay Setup:
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Add 225 µL of the diluted whole blood to each well of a 96-well plate.[2]

Add 25 µL of the BMS-566394 dilutions or vehicle control (RPMI-1640 with 0.1% DMSO)

to the appropriate wells.[2]

Mix gently by pipetting.

Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 10 ng/mL to all

wells except the negative control wells (add 10 µL of RPMI-1640 instead).

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.[3][4]

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes at room temperature to

pellet the blood cells.

TNF-α Measurement: Carefully collect the supernatant (plasma) and measure the TNF-α

concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of

BMS-566394 compared to the vehicle-treated, LPS-stimulated control. Determine the IC50

value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Analysis of NK Cell CD16 and CD62L
Shedding by Flow Cytometry
Objective: To assess the ability of BMS-566394 to prevent the activation-induced shedding of

CD16 and CD62L from the surface of human NK cells.

Materials:

BMS-566394

Ficoll-Paque

RPMI-1640 complete medium (with 10% FBS)

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
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Fluorescently labeled monoclonal antibodies: anti-CD3, anti-CD56, anti-CD16, anti-CD62L

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh heparinized

human blood by density gradient centrifugation using Ficoll-Paque.[5]

Cell Culture: Resuspend the PBMCs in RPMI-1640 complete medium at a concentration of 1

x 10^6 cells/mL.

Inhibitor Treatment:

Aliquot the cell suspension into flow cytometry tubes.

Add BMS-566394 to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle

control (DMSO).

Pre-incubate for 30 minutes at 37°C.

NK Cell Stimulation:

Add a stimulant to induce shedding, such as PMA (50 ng/mL) and Ionomycin (1 µg/mL).

Incubate for 1-2 hours at 37°C.

Antibody Staining:

Wash the cells twice with cold FACS buffer.

Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently

labeled antibodies (anti-CD3, anti-CD56, anti-CD16, anti-CD62L).

Incubate for 30 minutes on ice in the dark.

Data Acquisition:
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Wash the cells twice with FACS buffer.

Resuspend the cells in 300 µL of FACS buffer.

Acquire data on a flow cytometer.

Data Analysis:

Gate on the lymphocyte population based on forward and side scatter.

Identify the NK cell population as CD3-negative, CD56-positive cells.

Analyze the mean fluorescence intensity (MFI) of CD16 and CD62L on the NK cell

population for each treatment condition.

Compare the MFI of CD16 and CD62L in the BMS-566394-treated samples to the vehicle-

treated, stimulated control to determine the extent of shedding inhibition.

Protocol 3: In Vivo Administration of BMS-566394 in a
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of BMS-566394 in a mouse model of

rheumatoid arthritis.

Materials:

BMS-566394

DBA/1 mice (8-10 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Vehicle for BMS-566394 (e.g., 0.5% methylcellulose)

Calipers
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Procedure:

CIA Induction:

Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject 100 µL of

the emulsion intradermally at the base of the tail of each mouse.

Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Inject 100 µL of

the emulsion intradermally at a site different from the primary injection.[6]

Treatment Protocol:

Begin treatment with BMS-566394 or vehicle upon the first signs of arthritis (typically

around day 24-28).

Administer BMS-566394 orally (e.g., by gavage) once or twice daily at a predetermined

dose (e.g., 10-50 mg/kg). The exact dose and frequency should be determined in

preliminary pharmacokinetic and pharmacodynamic studies.

Arthritis Assessment:

Monitor the mice daily for the onset and severity of arthritis.

Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 =

normal, 1 = mild swelling/redness of one joint, 2 = moderate swelling/redness of multiple

joints, 3 = severe swelling/redness of the entire paw, 4 = maximal inflammation with joint

deformity). The maximum score per mouse is 16.

Measure paw thickness using calipers.

Record body weight regularly.

Endpoint Analysis:

At the end of the study (e.g., day 42), euthanize the mice.

Collect blood for analysis of inflammatory cytokines (e.g., TNF-α) and anti-collagen

antibodies.
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Harvest paws for histological analysis to assess joint inflammation, cartilage destruction,

and bone erosion.

Data Analysis: Compare the arthritis scores, paw thickness, body weight changes, and

histological parameters between the BMS-566394-treated group and the vehicle-treated

control group to determine the therapeutic efficacy of the compound.

Note on T and B Lymphocyte Effects:

While the primary focus of BMS-566394 research has been on myeloid cells and NK cells, its

mechanism of action suggests potential indirect effects on T and B lymphocytes. By inhibiting

TNF-α, a key cytokine in lymphocyte activation and differentiation, BMS-566394 could

modulate T and B cell responses in inflammatory settings. For instance, TNF-α is involved in

the germinal center reaction, which is crucial for B cell affinity maturation and the generation of

long-lived plasma cells.[7] Additionally, some studies suggest that activated CD4+CD25+ T

cells can selectively kill B lymphocytes, a process that could be influenced by the local cytokine

milieu.[8] Further research is warranted to directly investigate the effects of BMS-566394 on T

and B cell proliferation, differentiation, and function.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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